molecular formula C11H13ClF3NO B1426281 3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride CAS No. 1354961-96-8

3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride

Cat. No.: B1426281
CAS No.: 1354961-96-8
M. Wt: 267.67 g/mol
InChI Key: MAFXCIOBMRIEKX-UHFFFAOYSA-N
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Description

“3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride” is a chemical compound with the CAS Number: 1354961-96-8 . It has a molecular weight of 267.68 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-[2-(trifluoromethoxy)benzyl]azetidine hydrochloride . The InChI code is 1S/C11H12F3NO.ClH/c12-11(13,14)16-10-4-2-1-3-9(10)5-8-6-15-7-8;/h1-4,8,15H,5-7H2;1H . This information can be used to derive the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties like melting point, boiling point, or solubility are not provided in the resources I have.

Scientific Research Applications

Synthesis and Pharmacological Activity

Azetidine derivatives, including structures like 3-{[2-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride, have been extensively studied for their potential pharmaceutical applications. Notably, tricyclic derivatives of azetidine were synthesized and exhibited promising antidepressant activity, with certain compounds displaying CNS stimulant characteristics devoid of peripheral anticholinergic activity (Melloni et al., 1979).

Biochemical Properties and Mechanisms

In the realm of biochemistry and molecular biology, this compound and its derivatives have been a focal point due to their unique properties. For example, 4-oxo-β-lactams, closely related to azetidine derivatives, are known for their potent acylating effects on human leukocyte elastase, a key enzyme involved in inflammatory diseases. These compounds have been designed to act as mechanism-based inhibitors, showcasing notable potency and selectivity, although they exhibit limited stability against off-target reactions (Mulchande et al., 2011).

Therapeutic Potential and Clinical Applications

The therapeutic potential of azetidine derivatives extends to various clinical applications. For instance, certain derivatives have demonstrated significant anti-inflammatory and antioxidant effects in experimental models, hinting at their potential role in managing conditions like inflammatory bowel disease (Guemei et al., 2008). Moreover, compounds like this compound have been implicated in studies exploring novel antihyperglycemic agents, highlighting their potential in managing metabolic disorders such as diabetes (Kees et al., 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

3-[[2-(trifluoromethoxy)phenyl]methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-4-2-1-3-9(10)5-8-6-15-7-8;/h1-4,8,15H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFXCIOBMRIEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CC=C2OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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